![molecular formula C11H21ClN2O2 B581931 tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate hydrochloride CAS No. 347195-73-7](/img/structure/B581931.png)

tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-Butyl 3,8-Diazabicyclo[3.2.1]octane-8-carboxylate is used in the preparation of isoquinolinone derivatives and pharmaceutical compounds for the prevention or treatment of poly (ADP-ribose)polymerase-1 (PARP-1)-associated diseases . It is also used in the preparation of substituted pyrrolo[2,3-b]pyridines for suppressing toxic endoplasmic reticulum stress .

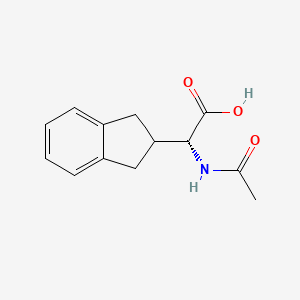

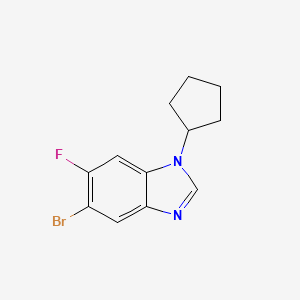

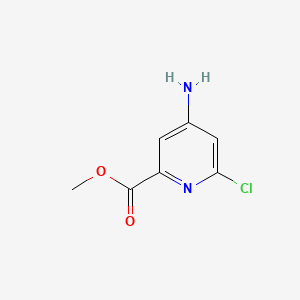

Molecular Structure Analysis

The molecular formula of tert-Butyl 3,8-Diazabicyclo[3.2.1]octane-8-carboxylate is C11H20N2O2 . The InChI code is 1S/C11H20N2O2/c1-11(2,3)15-10(14)13-8-4-5-9(13)7-12-6-8/h8-9,12H,4-7H2,1-3H3 . The canonical SMILES is CC©©OC(=O)N1C2CCC1CNC2 .Physical and Chemical Properties Analysis

The molecular weight of tert-Butyl 3,8-Diazabicyclo[3.2.1]octane-8-carboxylate is 212.29 g/mol . It has a XLogP3-AA value of 1.1 , indicating its lipophilicity. It has one hydrogen bond donor and three hydrogen bond acceptors . It also has two rotatable bonds .Aplicaciones Científicas De Investigación

Asymmetric Synthesis

Researchers have developed methods for asymmetric synthesis using tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate hydrochloride derivatives. One study describes the asymmetric synthesis of the tropane alkaloid (+)-pseudococaine via ring-closing iodoamination, highlighting the compound's role as a key scaffold in producing biologically active molecules (Brock et al., 2012).

Molecular Structure Characterization

Another significant application is in the synthesis and structural characterization of related compounds. For instance, the synthesis and molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate were reported, showcasing the compound's complex structure via X-ray diffraction analysis (Moriguchi et al., 2014).

Chemistry of 8-Azabicyclo[3.2.1]Octanes

The chemistry of 8-azabicyclo[3.2.1]octanes, including this compound, has been extensively studied. These studies cover aspects such as mesylation, elimination, and Grob fragmentation, demonstrating the versatility of these compounds in synthetic chemistry (Baylis & Thomas, 2007).

Decarboxylative Acylation

The compound's derivatives have been used in decarboxylative acylation reactions to afford a variety of α-keto and α,β-unsaturated amides or esters, showcasing its role in facilitating complex organic transformations (Zhang et al., 2017).

Natural Product Synthesis

Furthermore, derivatives of this compound have been utilized in the total synthesis of natural products, such as zaragozic acids A and C, highlighting the compound's utility in the efficient construction of complex molecular architectures (Hirata et al., 2006).

Safety and Hazards

Users should avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use . The compound has several hazard statements: H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and others .

Direcciones Futuras

Mecanismo De Acción

Target of Action

Tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate hydrochloride is primarily used in the preparation of pharmaceutical compounds for the prevention or treatment of diseases associated with poly (ADP-ribose)polymerase-1 (PARP-1) . PARP-1 is a key protein involved in a number of cellular processes, including DNA repair, genomic stability, and programmed cell death .

Mode of Action

Given its use in the preparation of pharmaceutical compounds targeting parp-1, it can be inferred that it may interact with this protein or its associated pathways .

Biochemical Pathways

This compound is used in the synthesis of isoquinolinone derivatives . Isoquinolinones are known to inhibit PARP-1, thereby affecting the biochemical pathways associated with this protein . This includes the DNA repair pathway, where PARP-1 plays a crucial role. By inhibiting PARP-1, these compounds can disrupt DNA repair, leading to cell death and potential therapeutic effects against cancer .

Result of Action

The result of the action of this compound is largely dependent on the specific isoquinolinone derivatives that are synthesized from it . These derivatives, through their inhibition of PARP-1, can induce cell death in cancer cells, providing a potential therapeutic effect .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as suggested by its recommended storage conditions in an inert atmosphere at 2-8°C . Additionally, the efficacy of the compound and its derivatives could be influenced by factors such as the presence of other drugs, the patient’s health status, and genetic variations affecting PARP-1 expression and function.

Análisis Bioquímico

Biochemical Properties

It is known to be used in the preparation of substituted pyrrolo[2,3-b]pyridines

Cellular Effects

It is known that similar compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that it should be stored in a dark place, under an inert atmosphere, at 2-8°C .

Metabolic Pathways

It is known that similar compounds can interact with various enzymes or cofactors .

Transport and Distribution

It is known that similar compounds can interact with various transporters or binding proteins .

Subcellular Localization

It is known that similar compounds can be directed to specific compartments or organelles .

Propiedades

IUPAC Name |

tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2.ClH/c1-11(2,3)15-10(14)13-8-4-5-9(13)7-12-6-8;/h8-9,12H,4-7H2,1-3H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEFVMMCFCHFPIN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2CCC1CNC2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Benzoyl-4H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B581866.png)